9-OH-risperidone (CAS: 147663-04-5), commonly known as paliperidone, is the primary active metabolite of the atypical antipsychotic risperidone. Characterized by its dual antagonism at dopamine D2 and serotonin 5-HT2A receptors, it serves as a critical analytical standard, a stable reference material for pharmacokinetic modeling, and an active pharmaceutical ingredient (API) in advanced formulation research. Unlike its parent compound, 9-OH-risperidone features a terminal hydroxyl group at the 9-position and exhibits a pharmacokinetic profile largely independent of hepatic CYP2D6 metabolism. These structural and metabolic attributes make it a highly specific procurement target for laboratories focused on sustained-release prodrug synthesis, renal clearance modeling, and receptor signaling assays where the parent drug introduces unacceptable metabolic or structural variability[1].
Procuring risperidone as a generic class substitute for 9-OH-risperidone fundamentally fails in both formulation chemistry and in vivo pharmacokinetic consistency. Structurally, risperidone lacks the 9-hydroxyl group, making it impossible to directly synthesize fatty acid ester prodrugs (such as palmitate esters) required for nanocrystal-based long-acting injectable (LAI) suspensions; instead, risperidone LAIs require complex encapsulation in biodegradable polymer microspheres. Metabolically, risperidone is heavily dependent on the highly polymorphic CYP2D6 enzyme, resulting in an elimination half-life that fluctuates significantly from 3 hours in extensive metabolizers to over 20 hours in poor metabolizers. In contrast, 9-OH-risperidone bypasses this hepatic pathway, providing a stable 23- to 24-hour half-life across phenotypes, ensuring reproducible baseline data in animal models and clinical assays [1].
In vivo pharmacokinetic stability is a primary driver for selecting 9-OH-risperidone over its parent compound. Risperidone clearance is highly dependent on CYP2D6, with clearance rates dropping from 13.7 L/h in extensive metabolizers to 3.2 L/h in poor metabolizers, causing the half-life to shift from 3 hours to 20 hours. 9-OH-risperidone is primarily eliminated unchanged via the kidneys, maintaining a consistent half-life of approximately 23-24 hours regardless of the subject's CYP2D6 metabolizer status [1].
| Evidence Dimension | Elimination half-life and CYP2D6 dependence |
| Target Compound Data | Consistent ~23-24 hour half-life; renal clearance largely independent of CYP2D6 |
| Comparator Or Baseline | Risperidone: Half-life fluctuates from 3 hours (extensive metabolizers) to 20 hours (poor metabolizers) |
| Quantified Difference | Eliminates ~17-hour half-life variability caused by CYP2D6 polymorphism |
| Conditions | In vivo pharmacokinetic profiling across CYP2D6 phenotypes |
Procuring 9-OH-risperidone is essential for in vivo studies requiring predictable pharmacokinetics without the confounding variable of genetic CYP polymorphism.
The presence of the 9-hydroxyl group on 9-OH-risperidone provides a direct synthetic handle not present on risperidone. This hydroxyl group allows for direct esterification with fatty acids, such as palmitic acid, to yield paliperidone palmitate. This prodrug can be formulated as an aqueous suspension of nanocrystals that slowly hydrolyze over 4 weeks. Because risperidone lacks this -OH group, it cannot form these esters and its long-acting formulations must rely on encapsulation within biodegradable polymer microspheres, which exhibit entirely different release kinetics and manufacturing requirements [1].
| Evidence Dimension | Prodrug synthesis capability |
| Target Compound Data | Contains 9-OH group, enabling direct esterification (e.g., palmitate) for nanocrystal suspensions |
| Comparator Or Baseline | Risperidone: Lacks -OH group, requires polymer microsphere encapsulation for extended release |
| Quantified Difference | Enables direct synthesis of fatty acid esters for 4-week sustained-release nanocrystals |
| Conditions | API formulation and prodrug synthesis workflows |
This structural difference dictates procurement for formulation chemists developing lipid-based sustained-release suspensions versus polymer-encapsulated microspheres.
While 9-OH-risperidone and risperidone share similar receptor binding affinities (Ki for D2 ~4.6 nM and 5-HT2A ~0.25 nM), they are not interchangeable in functional intracellular signaling assays. The addition of the single hydroxyl group alters the induced receptor conformations. Head-to-head profiling demonstrates that 9-OH-risperidone exhibits significantly different relative efficacies compared to risperidone in 5-HT2A-mediated beta-arrestin recruitment, 5-HT2A-mediated ERK sensitization, and D2-mediated adenylyl cyclase sensitization [1].
| Evidence Dimension | Intracellular signaling efficacy (functional selectivity) |
| Target Compound Data | Distinct relative efficacy in beta-arrestin recruitment and ERK/adenylyl cyclase sensitization |
| Comparator Or Baseline | Risperidone: Divergent signaling bias despite identical primary binding targets |
| Quantified Difference | Statistically significant divergence in beta-arrestin recruitment and ERK sensitization relative efficacy |
| Conditions | In vitro GPCR cellular signaling cascades (D2 and 5-HT2A) |
Researchers conducting biased agonism or downstream neuropharmacology assays must procure the exact metabolite, as the parent drug will yield different intracellular signaling data.
Because 9-OH-risperidone possesses a reactive terminal hydroxyl group, it is the required precursor for synthesizing fatty acid ester prodrugs (like paliperidone palmitate). It is the material of choice for industrial formulation scientists developing aqueous nanocrystal suspensions that require slow, esterase-driven hydrolysis for sustained release over 1-to-3 month intervals[1].
9-OH-risperidone is utilized as a stable reference standard in pharmacokinetic and metabolic clearance assays. Its renal excretion pathway and independence from CYP2D6 polymorphism make it a highly stable baseline for comparing the metabolic stability of novel atypical antipsychotics without the high variability seen with CYP2D6-dependent compounds like risperidone [2].
Due to its distinct functional selectivity profile, 9-OH-risperidone is specifically procured for in vitro assays measuring beta-arrestin recruitment and adenylyl cyclase sensitization at D2 and 5-HT2A receptors. It allows researchers to isolate the specific intracellular signaling effects of the active metabolite distinct from the parent drug [3].